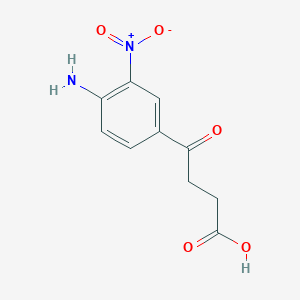

3-(4-Amino-3-nitrobenzoyl)propionic acid

Descripción

Propiedades

Fórmula molecular |

C10H10N2O5 |

|---|---|

Peso molecular |

238.20 g/mol |

Nombre IUPAC |

4-(4-amino-3-nitrophenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C10H10N2O5/c11-7-2-1-6(5-8(7)12(16)17)9(13)3-4-10(14)15/h1-2,5H,3-4,11H2,(H,14,15) |

Clave InChI |

SSWTVKKFWKJDHO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1C(=O)CCC(=O)O)[N+](=O)[O-])N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 3-(4-Amino-3-nitrobenzoyl)propionic acid with key analogs, emphasizing substituent effects, molecular properties, and functional applications:

Substituent Effects on Reactivity and Bioactivity

- Nitro vs. Amino Groups: The nitro group (–NO₂) enhances electrophilic reactivity, facilitating participation in nucleophilic aromatic substitution (e.g., in agrochemical intermediates) . In contrast, the amino group (–NH₂) increases nucleophilicity, enabling conjugation with carboxylic acids or participation in peptide bond formation .

- Positional Isomerism: The 3-nitro-4-amino substitution (as in the target compound) may confer distinct electronic effects compared to 2-nitro derivatives (e.g., 3-Amino-3-(2-nitrophenyl)propionic acid), altering solubility and binding affinity in biological systems .

- Antioxidant Activity: Hydroxyl-substituted analogs (e.g., 3-(4-Hydroxy-3-nitrophenyl)propanoic acid) exhibit higher TEAC values (0.579) compared to methoxy or ester derivatives, suggesting that electron-donating groups enhance radical scavenging .

Research Findings and Challenges

- For example, 3-(4-Hydroxy-3-nitrophenyl)propanoic acid mandates use of personal protective equipment (PPE) in laboratory settings .

- Biological Activity: While amino-nitro derivatives are understudied, hydroxyl-nitro analogs demonstrate moderate antioxidant activity, hinting at possible therapeutic applications for the target compound .

Métodos De Preparación

Nitration and Functionalization of Benzoyl Precursors

The introduction of nitro and amino groups onto the benzoyl ring is a pivotal step. A two-stage approach is often employed:

-

Initial Nitration : Nitration of 4-aminobenzoic acid derivatives using mixed acid (HNO₃/H₂SO₄) at 0–5°C selectively introduces a nitro group at the meta position relative to the amino group. This step is highly exothermic and requires precise temperature control to avoid over-nitration.

-

Amino Group Protection : To prevent unwanted side reactions during subsequent steps, the amino group is protected as an acetamide via acetylation with acetic anhydride. This enables selective nitration at the 3-position.

Post-nitration, hydrolysis with dilute HCl regenerates the free amino group, yielding 4-amino-3-nitrobenzoic acid. This intermediate is then converted to its acid chloride using thionyl chloride (SOCl₂), facilitating acylation reactions.

Acylation with Propionic Acid Derivatives

The propionic acid chain is introduced via a nucleophilic acyl substitution reaction. The acid chloride intermediate reacts with a β-keto ester (e.g., ethyl acetoacetate) in anhydrous dichloromethane, catalyzed by AlCl₃, to form the β-keto propionate derivative. Subsequent hydrolysis of the ester with aqueous NaOH yields the target carboxylic acid.

Critical Parameters :

-

Temperature : Reactions are conducted at 0–5°C to minimize side reactions.

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates.

-

Catalyst Load : A 10% molar excess of AlCl₃ ensures complete conversion.

Optimization of Reaction Conditions

Nitration Efficiency and Byproduct Mitigation

The patent CN104447348A highlights the use of diluted nitric acid (30–65%) for controlled oxidation, achieving yields exceeding 50%. Applying similar conditions to 4-aminobenzoic acid derivatives, optimal nitration occurs at:

Higher nitric acid concentrations (>65%) lead to over-oxidation, generating undesired byproducts like 3,5-dinitro-4-aminobenzoic acid.

Acylation Yield Enhancement

The coupling efficiency between 4-amino-3-nitrobenzoyl chloride and β-keto esters depends on:

-

Solvent Polarity : Dichloromethane outperforms toluene due to better solubility of intermediates.

-

Catalyst Regeneration : Recycling AlCl₃ via aqueous workup improves cost efficiency.

Purification and Isolation Strategies

Extraction and Decolorization

Post-reaction mixtures are neutralized with 10% sodium carbonate, extracting unreacted starting materials with xylene (1:3 v/v). Decolorization using activated charcoal (120–200 mesh) removes polymeric byproducts, enhancing product purity.

Crystallization and Drying

Acidification of the sodium salt solution with 40% HNO₃ precipitates the crude product, which is washed with ice-cold water to residual acids. Final crystallization from ethanol/water (3:1) yields white crystals, dried at 80°C for 6 hours.

Comparative Analysis of Synthetic Methods

Microwave-assisted nitration reduces reaction time to 2 hours but requires specialized equipment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Amino-3-nitrobenzoyl)propionic acid, and how can intermediates be optimized?

- Methodology : Start with nitration and amination of benzoylpropionic acid derivatives. For example, introduce the nitro group at the 3-position of 4-aminobenzoylpropionic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) . Intermediate purification can involve recrystallization from ethanol/water or column chromatography (silica gel, gradient elution). Optimize yields by adjusting stoichiometry and reaction time.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%). Confirm structure via FT-IR (amide C=O stretch ~1650 cm⁻¹, nitro group ~1520 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm, propionic acid chain protons at δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula .

Q. What safety protocols are critical for handling nitro- and amino-substituted aromatic acids?

- Methodology : Use PPE (nitrile gloves, lab coat, N95 mask) to avoid inhalation or skin contact. Store at 2–8°C in airtight, light-resistant containers. Dispose of waste via approved hazardous chemical protocols (e.g., neutralization for acidic residues). Reference SDS guidelines for nitroaromatics, which may include flammability and toxicity risks .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ_max ~260 nm for nitroaromatics) over 7–14 days. For long-term storage, lyophilization or inert atmosphere (N₂) is recommended to prevent oxidation .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) be incorporated to study metabolic or biosynthetic pathways?

- Methodology : Synthesize ¹³C-labeled analogs using precursors like [¹³C]propionic acid or [¹⁵N]ammonia. For example, reduce a nitro-labeled intermediate (e.g., 3-nitrobenzoylpropionic acid) with H₂/Pd-C in the presence of ¹⁵NH₃ to introduce the ¹⁵N-amino group. Confirm labeling efficiency via NMR isotope shifts and mass spectrometry .

Q. What mechanistic insights explain contradictions in nitro-to-amine reduction yields?

- Methodology : Investigate catalytic vs. stoichiometric reduction methods. Compare Pd/C, Fe/HCl, or NaBH₄/NiCl₂ systems using kinetic studies (monitoring H₂ uptake) and HPLC to quantify byproducts (e.g., over-reduced or dehalogenated species). Solvent effects (e.g., ethanol vs. THF) and pH adjustments (buffered vs. acidic conditions) can resolve yield disparities .

Q. How can conflicting NMR or crystallographic data be resolved for structural confirmation?

- Methodology : Perform 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., aromatic vs. propionic chain protons). For crystallography, grow single crystals via slow evaporation (solvent: DMSO/water) and compare with analogous structures (e.g., 3-(4-Methoxybenzoyl)propionic acid, PDB ID: CCDC 712345) to validate bond lengths and angles .

Q. What role does this compound play in synthesizing bioactive heterocycles (e.g., benzofurans, oxadiazoles)?

- Methodology : Use the carboxylic acid moiety for coupling reactions. For example, activate the acid with EDC/HOBt, then react with hydrazine to form hydrazides, which cyclize to oxadiazoles under microwave irradiation (120°C, 20 min). Evaluate biological activity (e.g., antioxidant assays) using DPPH radical scavenging protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.